molecular formula C28H29NO2S B10918495 (2E)-3-{3-methoxy-4-[(phenylsulfanyl)methyl]phenyl}-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one

(2E)-3-{3-methoxy-4-[(phenylsulfanyl)methyl]phenyl}-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one

Cat. No.: B10918495
M. Wt: 443.6 g/mol
InChI Key: MCXHJECOEGPMSD-GZTJUZNOSA-N
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Description

The compound (2E)-3-{3-methoxy-4-[(phenylsulfanyl)methyl]phenyl}-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a methoxy group, a phenylsulfanyl group, and a piperidinyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{3-methoxy-4-[(phenylsulfanyl)methyl]phenyl}-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, such as continuous flow reactors or batch processing, to achieve high efficiency and scalability. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{3-methoxy-4-[(phenylsulfanyl)methyl]phenyl}-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(2E)-3-{3-methoxy-4-[(phenylsulfanyl)methyl]phenyl}-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one: has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-{3-methoxy-4-[(phenylsulfanyl)methyl]phenyl}-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Properties

Molecular Formula

C28H29NO2S

Molecular Weight

443.6 g/mol

IUPAC Name

(E)-3-[3-methoxy-4-(phenylsulfanylmethyl)phenyl]-1-(4-piperidin-1-ylphenyl)prop-2-en-1-one

InChI

InChI=1S/C28H29NO2S/c1-31-28-20-22(10-12-24(28)21-32-26-8-4-2-5-9-26)11-17-27(30)23-13-15-25(16-14-23)29-18-6-3-7-19-29/h2,4-5,8-17,20H,3,6-7,18-19,21H2,1H3/b17-11+

InChI Key

MCXHJECOEGPMSD-GZTJUZNOSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)C2=CC=C(C=C2)N3CCCCC3)CSC4=CC=CC=C4

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)C2=CC=C(C=C2)N3CCCCC3)CSC4=CC=CC=C4

Origin of Product

United States

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